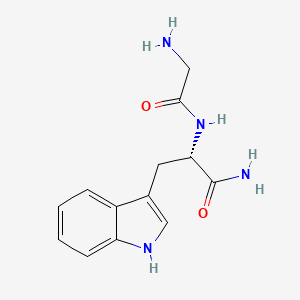
GW-Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GW-Amide is a molluscan neuropeptide; shows potent modulatory effects on molluscan muscles.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
GW-Amide has been explored for its potential therapeutic effects, particularly in cancer treatment and metabolic disorders.
Anti-Cancer Activity
Recent studies have highlighted the efficacy of amide derivatives, including this compound, in targeting cancer cells. For instance, novel amide-enriched quinazolinone derivatives have shown promising cytotoxicity against various cancer cell lines (A549, MCF7, PC3, DU145) with minimal side effects. The in-silico studies associated with these compounds suggest a high oral absorption rate exceeding 85% based on ADME measurements .
Metabolic Disorder Treatment
This compound has been identified as a potential inhibitor of diacylglycerol acyl transferase (DGAT), an enzyme involved in triglyceride synthesis. Inhibition of DGAT is being researched as a strategy to combat obesity and related metabolic disorders. Studies indicate that DGAT inhibitors could promote energy consumption and improve insulin sensitivity .
Material Science Applications
In materials science, this compound plays a role in enhancing the properties of polymers and other materials.
Synthesis of Amides
The synthesis of amides from acid chlorides and amines has been optimized using this compound as a solvent. This process demonstrated significant improvements in molar efficiency compared to traditional methods, with yields reaching up to 91% when utilizing optimized protocols . The use of this compound also facilitates the formation of stable amides under mild conditions.
Analytical Techniques
This compound has applications in advanced imaging techniques that enhance diagnostic capabilities.
Amide Proton Transfer Imaging
Amide proton transfer-weighted imaging (APTWI) is a molecular magnetic resonance imaging technique that utilizes the properties of amides to differentiate between tumor grades in gliomas. APTWI can quantitatively visualize endogenous proteins and peptides, providing insights into tumor proliferation and response to therapy . This method has shown promise in correlating with glioma grades effectively.
Case Studies
Propiedades
Número CAS |
1510-05-0 |
|---|---|
Fórmula molecular |
C13H16N4O2 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C13H16N4O2/c14-6-12(18)17-11(13(15)19)5-8-7-16-10-4-2-1-3-9(8)10/h1-4,7,11,16H,5-6,14H2,(H2,15,19)(H,17,18)/t11-/m0/s1 |
Clave InChI |
YZMFLZVJQTUTKK-NSHDSACASA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)CN |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)CN |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)CN |
Apariencia |
Solid powder |
Key on ui other cas no. |
1510-05-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GW-Amide; GW Amide; GWAmide; Glycyl-tryptophanamide; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















